CP 1282

Description

Conceptual Foundations of DNA Glycosylases in Nucleic Acid Metabolism

DNA glycosylases are crucial enzymes in the base excision repair (BER) pathway, a primary mechanism for protecting the genome from the damaging effects of spontaneous decay, oxidation, and alkylation. wikipedia.orgnih.gov Their fundamental role is to identify and remove damaged or inappropriate bases from the DNA double helix. wikipedia.orgnih.gov

The process is initiated when a DNA glycosylase scans the DNA and recognizes a specific lesion. nih.gov The enzyme then flips the target base out of the helix and into its active site. nih.gov This is followed by the cleavage of the N-glycosidic bond that links the base to the deoxyribose sugar, resulting in an apurinic/apyrimidinic (AP) site. wikipedia.orgmdpi.com This action creates a substrate for subsequent enzymes in the BER pathway, which ultimately restore the correct DNA sequence. mdpi.com DNA glycosylases are categorized as either monofunctional, possessing only glycosylase activity, or bifunctional, which also have an associated AP lyase activity to incise the DNA backbone. wikipedia.org

Historical Context of CP 1282 Identification in Enzymatic Systems

There is no scientific literature available that documents the historical identification or characterization of the chemical compound this compound within enzymatic systems as a DNA glycosylase inhibitor. The discovery and development of DNA glycosylases themselves date back to the 1970s, with the identification of uracil-DNA glycosylase in E. coli. nih.gov Since then, numerous glycosylases with specificities for different types of DNA damage have been discovered and studied extensively across all kingdoms of life. nih.govunl.pt However, the compound this compound is not mentioned in this body of research.

In contrast, the identification of Cas9-CP 1282 is recent, emerging from advanced research into CRISPR-Cas9 technology. A 2018 study systematically interrogated the Cas9 protein to create novel architectures through circular permutation, identifying site 1282 as a viable position for creating a new terminus for the protein. nih.gov This research demonstrated that the resulting Cas9-CP 1282 protein maintained a high level of genome-editing efficiency. nih.gov

Current Academic Significance of Chemical Compound this compound

The current academic significance of the chemical compound this compound appears to be minimal. There is an absence of peer-reviewed studies investigating its synthesis, mechanism of action, or potential applications in biological research, specifically concerning nucleic acid metabolism or DNA glycosylase inhibition. Its existence is primarily documented in chemical supplier catalogs and databases. nih.govlgcstandards.comlookchem.comvulcanchem.com

The significance of Cas9-CP 1282 , however, lies in the field of synthetic biology and genome engineering. The creation of functional circular permutants of Cas9, such as this compound, provides an advanced platform for RNA-guided genome modification. nih.gov These rearranged proteins offer new locations for fusing other functional domains, potentially creating more effective and precisely controlled gene-editing tools. nih.gov This research is part of a broader effort to expand the capabilities of CRISPR-based technologies. broadinstitute.orggoogle.com

Chemical Compound Data

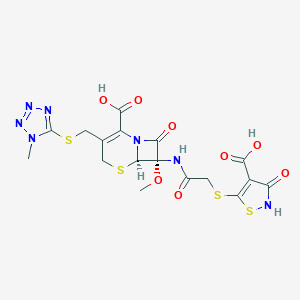

Below are the verified chemical details for the compound identified as this compound.

| Property | Value | Source(s) |

| Compound Name | This compound | nih.govlgcstandards.com |

| CAS Number | 69712-30-7 | nih.govlgcstandards.com |

| Molecular Formula | C17H17N7O8S4 | nih.govlgcstandards.comlookchem.com |

| Molecular Weight | 575.6 g/mol | nih.gov |

| IUPAC Name | (6R,7S)-7-[[2-[(4-carboxy-3-oxo-1,2-thiazol-5-yl)sulfanyl]acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,7S)-7-[[2-[(4-carboxy-3-oxo-1,2-thiazol-5-yl)sulfanyl]acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O8S4/c1-23-16(19-21-22-23)35-4-6-3-34-15-17(32-2,14(31)24(15)9(6)12(29)30)18-7(25)5-33-13-8(11(27)28)10(26)20-36-13/h15H,3-5H2,1-2H3,(H,18,25)(H,20,26)(H,27,28)(H,29,30)/t15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUINLYXNAJTNU-WBVHZDCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSC4=C(C(=O)NS4)C(=O)O)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC4=C(C(=O)NS4)C(=O)O)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220004 | |

| Record name | CP 1282 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69712-30-7 | |

| Record name | CP 1282 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP 1282 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms and Enzymatic Catalysis of Cp 1282

Enzymatic Action and Substrate Interaction of CP 1282

The enzymatic action of this compound is fundamentally linked to its role as a nuclease in the CRISPR-Cas9 system. This system is renowned for its ability to be programmed to target specific DNA sequences.

Contrary to the hydrolysis of a glycosidic bond, the catalytic activity of Cas9 and its variants, including this compound, involves the cleavage of phosphodiester bonds within the DNA backbone. nih.govbeilstein-journals.org This reaction is a hydrolysis reaction, meaning it utilizes a water molecule to break the bond. The Cas9 protein possesses two distinct nuclease domains, HNH and RuvC, which are responsible for cleaving the two strands of the target DNA. nih.govnih.gov The cleavage of the phosphodiester bonds is crucial for the gene-editing applications of the CRISPR-Cas9 system. youtube.com The reaction is dependent on the presence of divalent metal ions, typically magnesium (Mg2+), which are coordinated in the active sites of the nuclease domains and are essential for catalysis. nih.govnih.gov

The recognition and binding of target DNA by this compound are not determined by the protein itself but are programmed by a guide RNA (gRNA). nih.govyoutube.com The gRNA contains a sequence of approximately 20 nucleotides that is complementary to the target DNA sequence. nih.gov This gRNA-protein complex scans the DNA for a specific short sequence known as the protospacer adjacent motif (PAM). nih.gov Upon recognition of the PAM, the Cas9-gRNA complex unwinds the DNA, allowing the gRNA to bind to its complementary target sequence. youtube.com This sequence-specific binding is a hallmark of the CRISPR-Cas9 system and is what allows for its precise targeting capabilities. Studies on circular permutants of Cas9, including variants like this compound, have shown that they can maintain wild-type-like levels of DNA binding and cleavage activity. nih.gov

The targeting mechanism of this compound does not involve the activation of specific guanine residues. Instead, the target specificity is dictated by the sequence of the associated guide RNA. nih.govnih.gov Once the gRNA has bound to the complementary DNA strand, the HNH and RuvC nuclease domains of the Cas9 protein are activated to cleave the DNA. nih.gov The HNH domain cleaves the target strand (the strand complementary to the gRNA), while the RuvC domain cleaves the non-target strand. nih.gov This results in a double-strand break in the DNA at a precise location determined by the gRNA sequence.

Structural Conformations of this compound During Catalysis

The catalytic activity of Cas9 is intrinsically linked to significant conformational changes. nih.govresearchgate.net In its apo state (without guide RNA), the Cas9 protein is in an inactive conformation. The binding of the guide RNA induces a structural rearrangement that allows the protein to bind to DNA. researchgate.net Upon binding to the target DNA, the Cas9-gRNA-DNA complex undergoes further conformational changes that position the HNH and RuvC nuclease domains for catalysis. nih.govresearchgate.net These dynamic changes are essential for the proper functioning of the enzyme. Circular permutation, as in this compound, involves altering the protein's primary structure by connecting its original N- and C-termini and creating new ones at a different location. nih.gov Studies have shown that Cas9 is surprisingly tolerant to such rearrangements, and variants like this compound can be created that retain high levels of activity, suggesting that the critical conformational dynamics are preserved. nih.govfiercebiotech.com

Kinetic Analysis of this compound Enzymatic Activity

Kinetic studies of Cas9 enzymes are crucial for understanding their efficiency and specificity. nih.govsemanticscholar.org These analyses often involve measuring the rates of DNA binding and cleavage. While specific kinetic data for the this compound variant is not extensively detailed in publicly available literature, studies on other Cas9 variants provide a framework for understanding its potential kinetics. The enzymatic process can be broken down into several steps, each with its own rate constant, including the initial binding to the PAM, the unwinding of the DNA, the formation of the R-loop (where the gRNA is paired with the target DNA strand), and the cleavage of both DNA strands. semanticscholar.orgbiorxiv.org Research on high-fidelity Cas9 variants has shown that alterations in the protein structure can affect the kinetics of these steps, often by slowing down the cleavage rate to allow more time for the dissociation of off-target DNA. semanticscholar.org Circular permutants like this compound have been shown to exhibit genome editing efficiencies that are comparable to wild-type Cas9, with some studies reporting activity levels of 80% or more of the wild-type enzyme. nih.gov

Table 1: Comparison of Wild-Type Cas9 and this compound Properties

| Feature | Wild-Type Cas9 | Cas9-CP 1282 | Reference |

|---|---|---|---|

| Protein Type | RNA-guided endonuclease | Circularly permuted RNA-guided endonuclease | nih.govnih.gov |

| Primary Catalytic Function | Hydrolysis of phosphodiester bonds | Hydrolysis of phosphodiester bonds | nih.govbeilstein-journals.org |

| Target Recognition | Guide RNA sequence and PAM | Guide RNA sequence and PAM | nih.gov |

| Nuclease Domains | RuvC, HNH | RuvC, HNH | nih.govnih.gov |

| Reported Activity | Standard baseline | ~80% or more of wild-type activity | nih.gov |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cas9 |

| Cas9-CP 1282 |

| Deoxyribonucleic acid (DNA) |

| Guide RNA (gRNA) |

Cp 1282 in the Context of Crispr Cas9 System Engineering

Development of Cas9 Circular Permutants, Including CP 1282

The development of Cas9 circular permutants (Cas9-CPs) was driven by the need to create more versatile scaffolds for genome modification. nih.govresearchgate.net While the wild-type Cas9 is a powerful tool, its fixed termini can be suboptimal for fusing other functional protein domains, often requiring long and potentially disruptive linkers. escholarship.org Circular permutation offers a solution by repositioning the protein's termini, potentially placing them in more advantageous locations for such fusions. osti.gov

A systematic approach was undertaken to identify regions within the Cas9 protein that could tolerate circular permutation without loss of function. nih.gov This involved creating extensive libraries of Cas9-CP variants and screening them for activity. These screens identified several "hotspots" within the Cas9 structure that were amenable to permutation, including a region in the C-terminal domain (CTD) where this compound is located. nih.gov Specifically, in this compound, the original N- and C-termini of the Cas9 protein are joined, and new termini are created at amino acid position 1282. nih.gov

The engineering of Cas9-CP variants, including this compound, involved a multi-step process. Initially, a library of potential circular permutants was generated by systematically selecting new termini positions throughout the Cas9 sequence. nih.gov These variants were then subjected to high-throughput screening assays to assess their ability to bind and cleave DNA.

One key engineering consideration was the length of the linker used to connect the original N- and C-termini. escholarship.org The linker needed to be flexible enough to allow the protein to fold correctly and maintain its function. The most successful Cas9-CP variants, including this compound, were constructed using linkers of sufficient length, typically around 20 amino acids. nih.gov

Further engineering strategies have involved fusing these Cas9-CPs to other proteins to create novel tools. For example, circular permutants have been engineered into protease-sensing Cas9s (ProCas9s), which are activated in the presence of specific proteases. nih.govosti.gov This demonstrates the potential of Cas9-CPs as a platform for developing sophisticated, conditionally activated genome editing agents. berkeley.edu Additionally, circular permutants have been incorporated into base editors to expand their targeting window. nih.gov

A crucial aspect of the development of Cas9-CPs was ensuring that they retained the core functions of the wild-type enzyme. Extensive testing demonstrated that several Cas9-CP variants, including this compound, exhibited activity levels comparable to wild-type Cas9. nih.gov

In both E. coli and human cell-based assays, this compound was shown to possess high genome editing efficiency. nih.gov When tested for its ability to induce genomic cleavage, this compound, along with other variants from identified hotspots, demonstrated activity similar to wild-type Cas9. nih.gov Specifically, in a human genome editing reporter assay, this compound showed 80% or more of the activity of wild-type Cas9. nih.gov This retention of function is critical for its utility as a reliable tool for genome engineering applications.

Table 1: Relative Activity of Selected Cas9-CP Variants Compared to Wild-Type (WT) Cas9

| Cas9 Variant | Relative Activity in Human Cells (% of WT) |

|---|---|

| WT Cas9 | 100% |

| CP 199 | ≥ 80% |

| CP 1029 | ≥ 80% |

| CP 1249 | ≥ 80% |

| This compound | ≥ 80% |

Influence of Linker Length on Cas9-CP 1282 Functionality

The length of the peptide linker connecting the original N- and C-termini is a critical determinant of the functionality of Cas9 circular permutants. escholarship.org Research has shown that the activity of Cas9-CPs, including this compound, is highly sensitive to this parameter.

Systematic testing of linker lengths revealed that very short linkers, such as those with 5 or 10 amino acids, resulted in markedly disrupted activity for all tested Cas9-CPs. escholarship.orgnih.gov This is likely due to insufficient flexibility, which prevents the protein from adopting its correct three-dimensional structure.

Conversely, activity was restored and maintained with longer linkers. nih.gov For this compound and other functional variants, linkers of 15 and 20 amino acids in length were found to support robust activity. nih.gov Interestingly, increasing the linker length beyond 15 amino acids did not lead to a further increase in activity, suggesting that this length provides sufficient flexibility for proper protein folding and function. escholarship.org This finding underscores the importance of optimizing linker length in the design of functional circular permutants.

Table 2: Effect of Linker Length on Cas9-CP Activity

| Linker Length (Amino Acids) | Observed Activity of Cas9-CPs |

|---|---|

| 5 | Markedly Disrupted |

| 10 | Markedly Disrupted |

| 15 | Active |

| 20 | Active |

| 25 | Active |

| 30 | Active |

Molecular Modulations Conferred by this compound Permutation within Cas9

The circular permutation at position 1282 introduces significant molecular modulations to the Cas9 protein, primarily by altering its topology. researchgate.net By creating new termini near the C-terminal domain, the this compound permutation offers novel sites for the attachment of functional domains. nih.gov This is a key advantage over wild-type Cas9, where the native termini are located far from the DNA binding and cleavage sites, necessitating the use of long, flexible linkers for fusions. escholarship.org

The new termini in this compound are positioned in closer proximity to the bound DNA target. nih.govosti.gov This strategic repositioning provides a more direct route for fused effector domains to access the DNA, potentially enhancing their activity and specificity. For instance, this has been exploited in the development of base editors, where the deaminase enzyme can be brought closer to the single-stranded DNA loop, thereby expanding the editable window. nih.gov

Furthermore, the altered topology of this compound can be harnessed to create conditionally active Cas9 variants. berkeley.edu The sensitivity of circular permutants to linker length has been ingeniously used to design "caged" versions of Cas9 that are initially inactive due to a short linker. escholarship.org This linker can be designed to be cleavable by a specific protease, and upon cleavage, the protein is released from its constrained state and becomes active. osti.gov This "ProCas9" strategy allows for the spatiotemporal control of Cas9 activity, a significant step towards safer and more precise genome editing. berkeley.edu

Biological Activity and Research Applications of Cp 1282 in Cellular and Acellular Systems

In Vitro Characterization of CP 1282 Activity

The functional viability of engineered proteins like Cas9-CP1282 is contingent on their ability to perform their intended tasks, such as DNA cleavage and editing, with efficiency comparable to their wild-type counterparts. In vitro and in-cell assessments have been crucial in characterizing the activity profile of this particular circular permutant.

Assessment of Genomic Cleavage Activity by Cas9-CP 1282 in Cellular Models

The fundamental activity of a Cas9 variant is its ability to be guided by an RNA molecule to a specific DNA target and induce a double-strand break (DSB). The genomic cleavage activity of Cas9-CP1282 has been evaluated in both prokaryotic and eukaryotic cellular models.

In human cells, the efficacy of Cas9-CP1282 was tested using a genome editing reporter assay with a quantitative fluorescence-based readout. This system allows for the measurement of target disruption activity and editing efficiency. nih.gov When compared to wild-type Cas9, Cas9-CP1282 demonstrated a high level of genome editing efficiency. nih.gov Specifically, in a human genome editing reporter assay, Cas9-CP1282, constructed with a 20 amino acid linker, exhibited robust activity. nih.gov

Quantification of DNA Editing Efficiency of Cas9-CP 1282

Quantitative analysis of DNA editing provides a precise measure of a Cas9 variant's performance. For Cas9-CP1282, its editing efficiency was quantified relative to wild-type (WT) Cas9 in mammalian cells. The results indicated that while there was some variability compared to experiments in E. coli, Cas9-CP1282 maintained a significant portion of WT Cas9's activity. nih.gov

In these mammalian cell-based assays, four tested circular permutant variants, including CP1282, showed 80% or more of the activity of WT Cas9. nih.govescholarship.org This demonstrates that the topological rearrangement in Cas9-CP1282 does not lead to a substantial loss of function in a eukaryotic environment, highlighting its potential as a reliable tool for genome modification. nih.gov

| Cas9 Variant | Relative Editing Efficiency (%) | Reference |

|---|---|---|

| WT Cas9 | 100 | nih.gov |

| Cas9-CP199 | ≥80 | nih.gov |

| Cas9-CP1029 | ≥80 | nih.gov |

| Cas9-CP1249 | ≥80 | nih.gov |

| Cas9-CP1282 | ≥80 | nih.govescholarship.org |

E. coli-Based Experimental Models for this compound Functional Evaluation

Escherichia coli serves as a valuable and rapid model system for the initial functional screening of Cas9 variants. The activity of Cas9-CP1282 was assessed in E. coli through genomic cleavage and cell killing assays, as well as through CRISPR interference (CRISPRi) assays. In the CRISPRi assay, a catalytically inactive Cas9 (dCas9) is used to repress the transcription of a target gene, in this case, a green fluorescent protein (GFP). escholarship.org

When tested for genomic cleavage and subsequent cell killing activity in E. coli, Cas9-CP1282, along with other selected circular permutants, demonstrated activity levels similar to that of wild-type Cas9. escholarship.org This initial screening in a prokaryotic system provided a strong indication of the functional viability of the Cas9-CP1282 permutation. escholarship.org

| Assay Type | Observed Activity of Cas9-CP1282 | Reference |

|---|---|---|

| Genomic Cleavage and Killing Activity | Similar to Wild-Type Cas9 | escholarship.org |

| CRISPRi Repression of GFP | Active with sufficient linker length (≥15 amino acids) | escholarship.orgescholarship.org |

Mechanistic Studies of this compound in DNA Inactivation and Repair Pathways

The introduction of a double-strand break by a Cas9 protein, including its circular permutants like CP1282, triggers the cell's natural DNA repair mechanisms. aatbio.com These pathways are primarily non-homologous end joining (NHEJ) and homology-directed repair (HDR). aatbio.com The outcome of the genome editing event is largely determined by which of these pathways is utilized by the cell.

NHEJ is the more common repair mechanism and involves the direct ligation of the broken DNA ends, a process that is often error-prone and can lead to small insertions or deletions (indels). aatbio.com These indels can disrupt the reading frame of a gene, leading to its inactivation. The functional activity of Cas9-CP1282 in causing gene disruption in cellular models is a direct consequence of the cell utilizing the NHEJ pathway to repair the break induced by the protein. nih.gov

HDR, on the other hand, is a more precise mechanism that uses a homologous DNA template to repair the break, allowing for the insertion of specific genetic sequences. aatbio.com While no specific studies have detailed the direct interaction of Cas9-CP1282 with individual components of these repair pathways, its demonstrated ability to induce indels confirms its successful induction of DSBs that are then processed by the cellular repair machinery. nih.gov The engineering of Cas9 through circular permutation is generally aimed at altering properties like protein fusion capabilities or creating activatable versions, rather than fundamentally changing the interaction with the DNA repair pathways themselves. nih.govresearchgate.net

Utility of this compound for Detecting Specific DNA Sequences

The ability of Cas9 proteins to be programmed to target specific DNA sequences has led to their exploration as tools for molecular diagnostics and biosensing. news-medical.net The development of circularly permuted Cas9 variants, such as Cas9-CP1282, opens up new possibilities for these applications. nih.govresearchgate.net

One of the key advantages of circular permutation is the creation of new protein termini at different locations on the protein's surface. nih.gov These new termini can serve as strategic points for fusing other functional domains, such as reporters or sensors, without disrupting the core DNA binding and cleavage activity of the Cas9 protein. escholarship.orgnih.gov

Furthermore, the structure of circularly permuted Cas9 can be engineered to create "activatable switches." news-medical.net For instance, by using a short linker to connect the original termini, the protein can be held in an inactive state. news-medical.net The introduction of a specific protease cleavage site into this linker allows the Cas9 to be activated only in the presence of that protease. news-medical.net This concept, termed ProCas9s, could be adapted for the detection of specific biomarkers, including pathogen-associated proteases. nih.govnews-medical.net While the direct application of Cas9-CP1282 in a specific detection assay has not been extensively documented, its properties as a functional circular permutant make it a candidate for the development of such advanced molecular sensing tools. nih.govresearchgate.netosti.gov

Advanced Methodologies and Theoretical Considerations in Cp 1282 Research

Programmable Strategies for Manipulating CP 1282 Functionality

The inherent programmability of the CRISPR-Cas9 system is derived from its reliance on a guide RNA (gRNA) to specify a target DNA sequence. This principle is fully retained in this compound-based systems. The primary strategy for manipulating the functionality of this compound, however, lies in the strategic fusion of functional protein domains to its newly created termini. nih.gov

Through a process of systematic interrogation of the Cas9 structure, researchers have identified "hotspots" where circular permutation can be performed without disrupting the protein's fundamental DNA binding and cleavage capabilities. nih.gov The site at position 1282 is one such identified location. nih.govbroadinstitute.org This rearrangement brings the protein's termini into close proximity with the target DNA, providing a straightforward mechanism for attaching effector domains that can act directly on the DNA or associated proteins. nih.gov

The functionality of this compound can be manipulated in several ways:

Fusion of Effector Domains: Nucleases, deaminases, methyltransferases, or transcriptional activators and repressors can be fused to the new termini of this compound. This allows for a wide range of targeted genomic modifications beyond simple DNA cleavage.

Linker Optimization: The linker connecting the original N- and C-termini is crucial for the activity of circularly permuted proteins. Research has shown that linker length significantly impacts the functionality of Cas9-CPs. While linkers of 5 and 10 amino acids were found to disrupt activity, longer linkers restored function, indicating that proper spatial orientation of the protein domains is critical. nih.gov

Conditional Activation: A sophisticated strategy involves creating protease-sensing Cas9s, termed "ProCas9s". nih.gov In this design, a linker sensitive to a specific protease connects the original termini. The protein remains in an inactive or "caged" state until a target protease cleaves the linker, releasing the functional Cas9-CP. This allows for the creation of single-molecule effectors that respond to specific cellular triggers, such as the presence of a pathogen-associated protease. nih.gov

These programmable strategies transform the this compound scaffold from a simple gene-cutting tool into a versatile platform for complex cellular engineering. nih.govbiosynth.com

Integration of this compound into Novel DNA Modification Platforms

The unique architecture of this compound makes it an ideal component for advanced, multi-domain DNA modification platforms that go beyond standard non-homologous end joining (NHEJ) or homology-directed repair (HDR) pathways. Its primary application in this context is as a scaffold in base editors and prime editors.

Base Editors: Base editors are fusion proteins that combine a Cas9 nickase (a version of Cas9 that only cuts one DNA strand) or a nuclease-inactive Cas9 (dCas9) with a nucleobase deaminase. google.com These editors can induce precise single-nucleotide changes (e.g., C•G to T•A) without creating double-strand breaks. google.com this compound and other circular permutants have been incorporated into improved cytidine (B196190) base editors (CBE) and adenosine (B11128) base editors (ABE). broadinstitute.org The key advantage of using CP-Cas9 variants in this context is the potential to increase the editing window—the specific region within the target sequence where the base change can occur. broadinstitute.org

Prime Editors: Prime editing is a more versatile "search-and-replace" genome editing technology. It uses a fusion protein comprising a Cas9 nickase and a reverse transcriptase, programmed by a prime editing guide RNA (PEgRNA). google.comgoogle.com The PEgRNA not only specifies the target site but also contains the template for the new genetic information to be written into the genome. google.com this compound is cited as a potential Cas9 variant for constructing these complex fusion proteins, highlighting its role as a modular component in next-generation editing systems. google.comgoogle.com The ability to create stable fusion proteins with large enzymatic domains like reverse transcriptase is a critical benefit of the CP-Cas9 architecture.

The integration of this compound into these platforms is a testament to its utility as a programmable DNA-binding module that can be readily combined with other enzymatic activities to achieve highly specific and complex genomic modifications. broadinstitute.orggoogle.comgoogle.com

Computational Modeling of this compound Interactions and Activity

While specific computational models exclusively for the this compound variant are not detailed in the provided search results, the development and selection of this compound are intrinsically linked to computational and systematic screening approaches. The design of circularly permuted proteins often relies on computational analysis of the protein's primary structure and known functional domains. broadinstitute.org

The general methodologies applicable to modeling Cas9-CP interactions and activity include:

Structural Analysis: Initial identification of potential circular permutation sites is guided by the known 3D structure of spCas9. Sites are chosen in regions predicted to be tolerant to topological rearrangement, such as flexible loops or domains where the original termini are relatively close in space. The location of this compound is within the C-terminal domain (CTD) of the protein. broadinstitute.org

Systematic Interrogation: Computational approaches are complemented by large-scale experimental screening. Libraries of Cas9-CP variants are generated and tested for activity using high-throughput assays, such as the E. coli-based CRISPR interference (CRISPRi) assay. nih.gov This allows for the empirical determination of which permutation sites, like 1282, yield active proteins.

Software and Algorithms: The design of guide RNAs and the prediction of off-target effects for this compound-based editors utilize the same computational tools developed for wild-type Cas9. Furthermore, the development of novel editor functionalities, such as those in prime editing, involves computer code to design and determine the structures of extended guide RNAs. google.com

The table below summarizes the characteristics of several tested Cas9 circular permutants, including this compound, derived from systematic screening.

| Circular Permutant | Original Domain Location | Linker Length (AA) for Activity | Relative Cleavage Activity (in E. coli) | Relative Genome Editing Efficiency (in human cells) |

| Cas9-CP199 | Helical-II | 15-30 | Similar to WT | ≥ 80% of WT |

| Cas9-CP230 | Helical-II | 15-30 | Similar to WT | Not specified |

| Cas9-CP1010 | RuvCIII | 15-30 | Similar to WT | Not specified |

| Cas9-CP1029 | RuvCIII | 15-30 | Similar to WT | ≥ 80% of WT |

| Cas9-CP1249 | CTD | 15-30 | Similar to WT | ≥ 80% of WT |

| Cas9-CP1282 | CTD | 15-30 | Similar to WT | ≥ 80% of WT |

Data synthesized from research findings on Cas9 circular permutants. nih.gov

Comparative Enzymology of this compound with Other DNA Glycosylases

A direct enzymatic comparison of this compound with DNA glycosylases is not scientifically appropriate, as this compound is a Cas9-derived nuclease scaffold, not a glycosylase. However, a meaningful comparison can be made by examining the function of this compound-based systems that functionally intersect with the DNA repair pathways initiated by glycosylases.

Base editors, which often incorporate this compound, function through a pathway that is mechanistically related to base excision repair (BER). In a cytidine base editor, a deaminase converts cytosine (C) to uracil (B121893) (U), a base typically recognized and removed by the DNA glycosylase Uracil-DNA Glycosylase (UDG). google.com To ensure the U is permanently converted to thymine (B56734) (T) during DNA replication, base editors often include a Uracil Glycosylase Inhibitor (UGI) domain. google.combroadinstitute.org

Programmability: The key difference is programmability. While a specific DNA glycosylase recognizes a specific type of DNA damage (e.g., UDG only recognizes uracil), a this compound-based editor can be programmed with a gRNA to target almost any DNA sequence. google.com

Product Outcome: The goal of a this compound-based base editor is to achieve a specific base conversion. broadinstitute.org In contrast, the natural BER pathway initiated by a glycosylase aims to remove a damaged base and restore the original sequence. The inclusion of a UGI domain in the editor is a direct manipulation of this pathway to prevent restoration and favor the edited outcome. broadinstitute.org

Fusion Partner Activity: The enzymatic activity of a this compound-based system is defined by its fusion partner. For instance, when fused to a deaminase, it initiates a base change. google.com When fused to a reverse transcriptase in a prime editor, it performs template-directed DNA synthesis. google.com This versatility contrasts sharply with the singular enzymatic function of a DNA glycosylase.

The table below contrasts the features of a this compound-based base editor with a typical DNA glycosylase.

| Feature | This compound-Based Base Editor | DNA Glycosylase |

| Target Recognition | Programmable (via guide RNA) | Specific (damaged or unnatural base) |

| Core "Enzymatic" Action | DNA nicking and base deamination | Base excision (cleavage of N-glycosidic bond) |

| Primary Function | Introduce permanent base pair change | Initiate DNA repair to restore original sequence |

| Modularity | High (can be fused with various effectors) | Low (singular enzymatic function) |

| Interaction with BER | Manipulates the pathway (e.g., via UGI) | Initiates the pathway |

Q & A

Basic Research Questions

Q. What are the foundational physicochemical properties of CP 1282, and how can they be systematically characterized?

- Methodological Answer : Begin with spectroscopic analysis (e.g., NMR, IR, UV-Vis) to determine molecular structure, followed by chromatographic methods (HPLC, GC-MS) for purity assessment. Use thermal analysis (DSC, TGA) to study stability. Cross-validate results with computational modeling (e.g., DFT) .

- Data Requirements : Include spectral peaks, retention times, melting points, and computational parameters. Tabulate reproducibility metrics across triplicate runs .

Q. How to design an initial experimental framework for synthesizing this compound?

- Methodological Answer : Adopt a retrosynthetic approach, breaking down this compound into precursor units. Use reaction optimization techniques (e.g., Design of Experiments, DoE) to vary catalysts, solvents, and temperatures. Prioritize green chemistry principles (e.g., atom economy) and validate intermediates via LC-MS .

- Key Considerations : Document reaction yields, side products, and purification steps (e.g., recrystallization solvents) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Conduct meta-analysis using standardized assays (e.g., IC50 comparisons). Control variables such as cell lines, incubation times, and solvent carriers. Apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers. Cross-reference with structural analogs to isolate structure-activity relationships (SAR) .

- Case Study : Compare conflicting IC50 values in cancer vs. microbial studies, highlighting assay conditions .

Q. What computational and experimental methods validate this compound’s target binding mechanisms?

- Methodological Answer : Combine molecular docking (AutoDock, Schrödinger) with surface plasmon resonance (SPR) or ITC for binding affinity quantification. Use mutagenesis studies to confirm critical residues. Validate via cryo-EM or X-ray crystallography if feasible .

- Data Integration : Tabulate docking scores (ΔG), dissociation constants (Kd), and co-crystal structure resolutions .

Q. How to optimize this compound’s synthetic pathway for scalability while maintaining enantiomeric purity?

- Methodological Answer : Implement continuous flow chemistry to enhance reproducibility. Use chiral chromatography or enzymatic resolution for enantiomer separation. Monitor optical rotation and circular dichroism (CD) at each step. Apply process analytical technology (PAT) for real-time quality control .

- Statistical Validation : Calculate enantiomeric excess (ee%) and process efficiency metrics (e.g., E-factor) .

Q. What interdisciplinary approaches integrate this compound’s pharmacokinetic data with in vivo efficacy?

- Methodological Answer : Develop a PBPK (Physiologically Based Pharmacokinetic) model using parameters like logP, plasma protein binding, and clearance rates. Correlate with in vivo efficacy in animal models via dose-response curves. Use LC-MS/MS for biodistribution analysis .

- Advanced Framework : Integrate omics data (transcriptomics/proteomics) to identify biomarker correlations .

Methodological Best Practices

- Data Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Archive raw spectra, chromatograms, and code repositories (e.g., GitHub) .

- Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies and declare conflicts of interest .

- Statistical Rigor : Pre-register hypotheses on platforms like Open Science Framework. Use power analysis to determine sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.